molecular formula C19H35NP2 B8749586 2,6-Bis((diisopropylphosphino)methyl)pyridine

2,6-Bis((diisopropylphosphino)methyl)pyridine

Cat. No.: B8749586
M. Wt: 339.4 g/mol
InChI Key: ISALXWZSPYRWEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Bis((diisopropylphosphino)methyl)pyridine is a useful research compound. Its molecular formula is C19H35NP2 and its molecular weight is 339.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C19H35NP2

Molecular Weight

339.4 g/mol

IUPAC Name

[6-[di(propan-2-yl)phosphanylmethyl]pyridin-2-yl]methyl-di(propan-2-yl)phosphane

InChI

InChI=1S/C19H35NP2/c1-14(2)21(15(3)4)12-18-10-9-11-19(20-18)13-22(16(5)6)17(7)8/h9-11,14-17H,12-13H2,1-8H3

InChI Key

ISALXWZSPYRWEM-UHFFFAOYSA-N

Canonical SMILES

CC(C)P(CC1=NC(=CC=C1)CP(C(C)C)C(C)C)C(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Chloro diisopropylphosphine (10.0 g, 65.5 mmol) in 50 ml of tetrahydrofuran was added dropwise to a suspension of lithium (containing ca. 0.5% Na) granules (1.18 g, 170 mmol) in 50 ml of tetrahydrofuran and the mixture was stirred for 72 hours. The reaction mixture was then filtered, cooled to −80° C., and a solution of 2,6-bis(chloromethyl)pyridine (5.98 g, 34 mmol) in 20 ml of tetrahydrofuran was slowly added via a dropping funnel with vigorous stirring, resulting in the formation of a red solution. The mixture was allowed to warm to room temperature and was then refluxed for one hour. The reaction was followed by 31P NMR spectroscopy to ensure completion and then the solvent was removed in vacuo. Hexanes (50 ml) and water (25 ml) were then added and the water layer was then removed. The hexanes layer was then filtered sequentially through a layer of sodium sulfate (Na2SO4) and silica gel and then the hexane was removed in vacuo to afford a yellow oil. Excess unreacted diisopropylphosphine can be removed in vacuo at 70° C. for 2 hours. Yield: 8.2 g (37%). 1H NMR (400 MHz, C6D6): δ 7.28 (m, 2 H, 3- and 5-H), 7.13 (m, 1H, 4-H), 3.12 (s, 4H, CH2), 1.89 (m, 4H, CH(CH3)2), 1.23 (m, 24H, CH(CH3)2). 31P{1H} NMR (162 MHz, C6D6): δ 7.0.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5.98 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.